molecular formula C21H26N2O5 B5378564 4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane

4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane

Cat. No. B5378564
M. Wt: 386.4 g/mol
InChI Key: JNIRVEXFHSELAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is a chemical compound that has gained attention in scientific research due to its potential biological and medicinal applications. This compound belongs to the spirocyclic family of compounds and has a unique structure that makes it a promising candidate for various biological applications.6]dodecane.

Mechanism of Action

The mechanism of action of 4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and physiological effects:
Studies have shown that 4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has low toxicity and does not have any significant adverse effects on normal cells. It has been found to have antioxidant properties and can protect cells from oxidative stress. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has several advantages for lab experiments. It has low toxicity, making it a safe compound to work with. It is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of this compound include its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research of 4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane. One potential direction is to study its potential as an anticancer agent in vivo, as most studies to date have been conducted in vitro. Another potential direction is to study its potential as an antibacterial agent against antibiotic-resistant bacterial strains. Additionally, further research can be conducted to explore its potential as an antioxidant and anti-inflammatory agent.

Synthesis Methods

The synthesis of 4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane involves a multi-step process. The first step involves the reaction of furfurylamine with 4-methoxybenzoyl chloride in the presence of triethylamine to form N-(4-methoxybenzoyl)furfurylamine. The second step involves the reaction of N-(4-methoxybenzoyl)furfurylamine with ethylene glycol in the presence of sulfuric acid to form 4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane.

Scientific Research Applications

4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has been studied for its potential biological and medicinal applications. It has been found to have antimicrobial, antifungal, and antitumor properties. Studies have shown that this compound has potential as an anticancer agent, as it inhibits the growth of cancer cells and induces apoptosis. It has also been studied for its potential as an antibacterial agent, as it inhibits the growth of various bacterial strains.

properties

IUPAC Name

[4-(furan-3-ylmethyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-8-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-25-19-4-2-18(3-5-19)20(24)23-8-10-27-16-21(15-23)14-22(7-11-28-21)12-17-6-9-26-13-17/h2-6,9,13H,7-8,10-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIRVEXFHSELAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOCC3(C2)CN(CCO3)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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